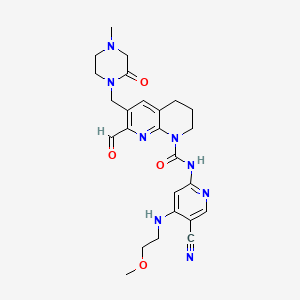
Ruvoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruvoside is a digitaloid from Thevetia neriifolia Juss that acts as a cardioactive glycoside.
Applications De Recherche Scientifique
Medicinal Plant Research and Modern Drug Development
Medicinal Plant of Ayurveda and their Prospect in Modern Drug Research The study explores the medicinal plants of Ayurveda and their relevance in modern drug research. Specifically, it discusses Thevetia Peruviana and compounds like Thevetia A, Thevetia B, peruvoside, nerrifolin, thevetoxin, and ruvoside. The identification of modern drug research compounds such as Digitoxigenin and Cannogenin from Thevetia Peruviana is a key focus of this research (Chate, Tole, & Patil, 2016).
Bioflavonoid Research and Health Benefits
The Pharmacological Potential of Rutin Rutin, also known as vitamin P or rutoside, is a flavonoid with a wide range of pharmacological properties. Found in tea leaves, apples, and several other sources, rutin has been investigated for its nutraceutical effects. The review delves into the current information and health-promoting effects of rutin, covering safety pharmacology issues and Structure-Activity Relationship (SAR) details (Ganeshpurkar & Saluja, 2016).
Scientific Data Management
Rucio Scientific Data Management
Rucio is an open-source software framework designed for the organization, management, and access of data at scale across distributed data centers. Originally developed for the high-energy physics experiment ATLAS, Rucio supports a variety of scientific communities. The paper provides insights into Rucio's fundamental concepts, architecture, and operational experiences (Barisits et al., 2019).
Ruthenium Complexes in Anticancer Research
Molecular and Cellular Characterization of the Biological Effects of Ruthenium(II) Complexes This study presents the synthesis and detailed characterization of novel inert Ru(II) complexes with potential anticancer properties. The focus is on understanding the antiproliferative activity and the specific targeting of mitochondria in cancer cells, offering insights into the potential application of these complexes in anticancer research (Pierroz et al., 2012).
The Development of Ruthenium(ii) Polypyridyl Complexes and Conjugates for In Vitro Cellular and In Vivo Applications The review highlights the evolution and applications of Ruthenium(ii) [Ru(ii)] polypyridyl complexes in biological systems. It focuses on the developments of these complexes as imaging agents, therapeutics, and theranostics, showcasing their versatility and potential in various biomedical applications (Poynton et al., 2017).
Electrochemiluminescence in Bioanalysis
Electrochemiluminescence of tris(2,2'-bipyridyl)ruthenium and its Applications in Bioanalysis The paper discusses the application of Electrochemiluminescence (ECL) of tris(2,2'-bipyridyl)ruthenium(II) in bio-related applications. It covers the synthesis of ECL-active materials, mechanistic studies, and its broad applications in constructing effective bioassays, including DNA, immunoassay, and functional nucleic acid sensors (Wei & Wang, 2011).
Propriétés
Numéro CAS |
6859-20-7 |
|---|---|
Nom du produit |
Ruvoside |
Formule moléculaire |
C30H46O9 |
Poids moléculaire |
550.68 |
Nom IUPAC |
3-[(3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O9/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17/h12,16,18-22,24-27,31,33-35H,4-11,13-15H2,1-3H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28+,29+,30-/m0/s1 |
Clé InChI |
RUXOGPGQKCWGOH-HBUONDEYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)CO)O)OC)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ruvoside; Ruvosid; Thevefolin; Theveneriin; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



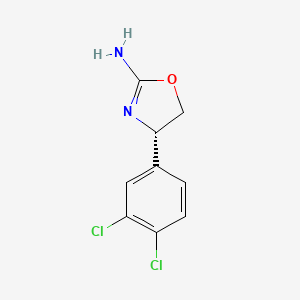
![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)

![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)

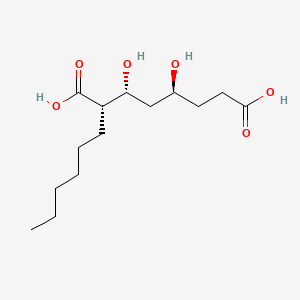
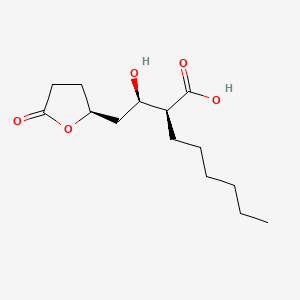

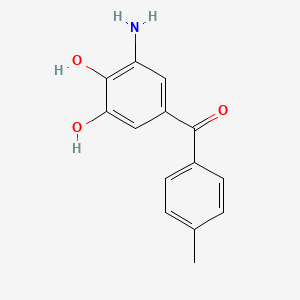
![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)
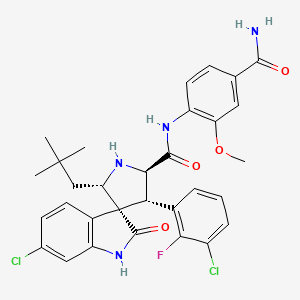
![6-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(5,6-Dimethylpyridin-2-Yl)amino]pyridazine-3-Carboxamide](/img/structure/B610541.png)
